molecular formula C14H13N9O4 B11542692 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11542692
M. Wt: 371.31 g/mol
InChI Key: ANOJAHLUZWOFDB-FRKPEAEDSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the triazole ring:

    Functionalization of the triazole ring:

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Receptors: It may bind to specific receptors, triggering a cellular response.

    DNA/RNA: The compound may interact with genetic material, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse applications.

    Carbohydrazide derivatives: These compounds are studied for their potential use in various fields.

Uniqueness

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N’-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide is unique due to its combination of functional groups, which may confer specific properties and activities not found in other compounds.

Properties

Molecular Formula

C14H13N9O4

Molecular Weight

371.31 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C14H13N9O4/c1-7(9-4-3-5-10(6-9)23(25)26)16-18-14(24)11-8(2)22(21-17-11)13-12(15)19-27-20-13/h3-6H,1-2H3,(H2,15,19)(H,18,24)/b16-7+

InChI Key

ANOJAHLUZWOFDB-FRKPEAEDSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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